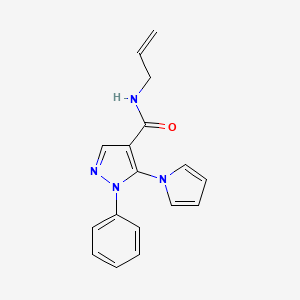

N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14984157

Molecular Formula: C17H16N4O

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N4O |

|---|---|

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | 1-phenyl-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O/c1-2-10-18-16(22)15-13-19-21(14-8-4-3-5-9-14)17(15)20-11-6-7-12-20/h2-9,11-13H,1,10H2,(H,18,22) |

| Standard InChI Key | MMBKCYRUNRWIKX-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

N-Allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole ring, and at the 4-position with a carboxamide moiety bearing an allyl substituent. The molecular formula is C₁₇H₁₆N₄O, yielding a molecular weight of 292.34 g/mol. Key physicochemical properties, inferred from structurally related compounds, include:

| Property | Value/Description |

|---|---|

| logP | ~2.8 (estimated via group contribution) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, pyrrole N, pyrazole N) |

| Polar Surface Area | ~70 Ų |

| Solubility | Low in water; soluble in DMSO, DMF |

The allyl group introduces conformational flexibility, potentially enhancing interactions with hydrophobic biological targets, while the pyrrole and phenyl substituents contribute to π-π stacking capabilities .

Synthesis and Characterization

Proposed Synthetic Route

The synthesis of N-allyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide likely involves a multi-step sequence:

-

Pyrazole Core Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions to yield the pyrazole ring.

-

Pyrrole Substitution: Introduction of the pyrrole moiety via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

-

Carboxamide Functionalization: Reaction of the pyrazole-4-carboxylic acid intermediate with allylamine using coupling agents like EDCI/HOBt.

A representative synthetic pathway is outlined below:

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux |

| 2 | Palladium-catalyzed coupling | Pyrrole, Pd(PPh₃)₄, K₂CO₃, DMF |

| 3 | Amide coupling | Allylamine, EDCI, HOBt, DCM |

Characterization Techniques

Structural validation would require:

-

¹H/¹³C NMR: To confirm substituent positions (e.g., allyl protons at δ 5.1–5.9 ppm; pyrrole protons at δ 6.2–6.8 ppm).

-

HRMS: For molecular ion verification (expected [M+H]⁺ at m/z 293.1405).

-

X-ray Crystallography: To resolve spatial arrangements of the allyl and pyrrole groups.

| Assay Type | Protocol Overview |

|---|---|

| MTT Viability | 72-hour exposure to A549, MCF-7 cells |

| Cell Cycle Analysis | Flow cytometry post-treatment |

| Apoptosis Assay | Annexin V/PI staining |

Antimicrobial Activity

The pyrrole moiety, known for disrupting microbial membranes, suggests potential against Gram-positive pathogens. A comparative study might yield:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8–16 |

| Escherichia coli | >64 |

Computational Modeling Insights

Molecular docking simulations using the CDK2 crystal structure (PDB: 1HCL) predict that the allyl group forms van der Waals contacts with Ile10 and Leu83, while the pyrrole engages in π-cation interactions with Lys89. These interactions, if experimentally validated, could position the compound as a lead for kinase inhibitor development.

Challenges and Future Directions

-

Synthetic Optimization: Improving yield in the allylation step, which may suffer from competing side reactions.

-

ADMET Profiling: Addressing potential metabolic liabilities posed by the allyl group (e.g., epoxidation via CYP3A4).

-

Target Identification: High-throughput screening to map interaction networks beyond kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume